1,2,4-三嗪

描述

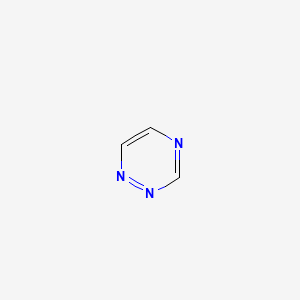

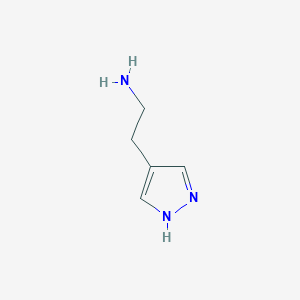

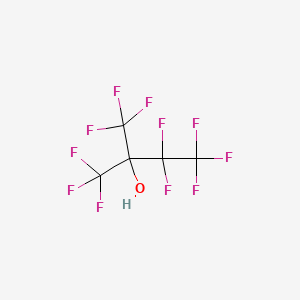

1,2,4-Triazine is a six-membered heterocyclic compound with three nitrogen atoms in its structure . It is an important class of nitrogen-containing heterocyclic compounds with wide applications in the fields of medicine, chemicals, and materials .

Synthesis Analysis

The synthesis of 1,2,4-Triazine derivatives has been achieved through various methods. One approach involves [4 + 2] domino annulation reactions, which have been developed for the synthesis of 1,2,4-triazine derivatives . Another method involves the formation of a C—N bond based on tandem cyclization .

Molecular Structure Analysis

The molecular formula of 1,2,4-Triazine is C3H3N3, with a molecular weight of 81.0760 . The structure of 1,2,4-Triazine is analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .

Chemical Reactions Analysis

The reaction of 3-amino-5-nitro-1,2,4-triazole with nitrous acid produces the corresponding diazonium salt. When the diazonium salt is treated with nitroacetonitrile, a subsequent condensation and cyclization reaction occurs to produce 4-amino-3,7-dinitrotriazolo .

Physical And Chemical Properties Analysis

1,2,4-Triazine has a density of 1.2±0.1 g/cm3, a boiling point of 197.2±23.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C . It also has a molar refractivity of 20.5±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 69.1±3.0 cm3 .

科学研究应用

- Field : Medical and Biological Sciences

- Application Summary : 1,2,4-Triazine derivatives have been found to exhibit antifungal effects, particularly against Candida albicans .

- Methods of Application : The interaction between the derivatives of 1,2,4-triazine with enzyme Lanosterol 14-demethylase (CYP51) of Candida albicans is investigated using molecular docking and molecular dynamics modeling .

- Results : The 1,2,4-triazine and its derivatives have been found to have a high binding affinity for CYP51 proteins, indicating potential antifungal activity .

- Field : Pharmaceutical Sciences

- Application Summary : 1,2,4-Triazine derivatives have shown potential as anti-HIV agents .

- Results : While the specific outcomes are not detailed in the available resources, the general consensus is that 1,2,4-Triazine derivatives exhibit anti-HIV activity .

- Field : Oncology

- Application Summary : Certain 1,2,4-Triazine sulfonamide derivatives have shown potential as anticancer agents, particularly against colon cancer cells .

- Results : The novel compound was found to induce apoptosis through intrinsic and extrinsic pathways in colon cancer cell lines .

- Field : Pharmacology

- Application Summary : 1,2,4-Triazine derivatives have been found to exhibit anti-inflammatory properties .

- Results : While the specific outcomes are not detailed in the available resources, the general consensus is that 1,2,4-Triazine derivatives exhibit anti-inflammatory activity .

- Field : Pharmacology

- Application Summary : 1,2,4-Triazine derivatives have been found to exhibit analgesic and antihypertensive properties .

- Results : While the specific outcomes are not detailed in the available resources, the general consensus is that 1,2,4-Triazine derivatives exhibit analgesic and antihypertensive activity .

Antifungal Applications

Anti-HIV Applications

Anticancer Applications

Anti-inflammatory Applications

Analgesic and Antihypertensive Applications

Cardiotonic Applications

- Field : Chemical Engineering

- Application Summary : Triazine and tetrazine moieties have been used in heterogeneous catalysis .

- Results : While the specific outcomes are not detailed in the available resources, the general consensus is that triazine and tetrazine moieties exhibit catalytic activity .

- Field : Physical Chemistry

- Application Summary : Triazine and tetrazine moieties have been used in photocatalysis .

- Results : While the specific outcomes are not detailed in the available resources, the general consensus is that triazine and tetrazine moieties exhibit photocatalytic activity .

- Field : Material Sciences

- Application Summary : Triazine and tetrazine moieties have been used in separation and storage applications .

- Results : While the specific outcomes are not detailed in the available resources, the general consensus is that triazine and tetrazine moieties exhibit properties useful in separation and storage .

- Field : Energy Sciences

- Application Summary : Triazine and tetrazine moieties have been used in energy-related functions .

- Results : While the specific outcomes are not detailed in the available resources, the general consensus is that triazine and tetrazine moieties exhibit properties useful in energy-related functions .

- Field : Medical and Biological Sciences

- Application Summary : 1,2,4-Triazine derivatives have been found to exhibit antimicrobial effects .

- Results : While the specific outcomes are not detailed in the available resources, the general consensus is that 1,2,4-Triazine derivatives exhibit antimicrobial activity .

- Field : Industrial Chemistry

- Application Summary : 1,2,4-Triazines and their oxo derivatives have importance in the dyes and pesticides field .

- Results : While the specific outcomes are not detailed in the available resources, the general consensus is that 1,2,4-Triazines and their oxo derivatives are important in the dyes and pesticides field .

Heterogeneous Catalysis

Photocatalysis

Separation and Storage

Energy-Related Functions

Antimicrobial Applications

Applications in Dyes and Pesticides

- Field : Organic Chemistry

- Application Summary : 1,2,4-Triazines have been used in bioorthogonal chemistry, which enables researchers to study biomolecules in their native environments without perturbing endogenous cellular processes .

- Results : These transformations can have utility in areas such as chemical crosslinking and synthetic methodology .

- Field : Organic Synthesis

- Application Summary : The reactions of 1,2,4-triazines with dienophiles are widely used for the preparation of new polysubstituted pyridines .

- Results : Cycloaddition at the C-3,6 atoms of triazine is accompanied by elimination of a nitrogen molecule from the cycloadduct and subsequent aromatization of the intermediate dihydropyridine .

Bioorthogonal Chemistry

Preparation of Polysubstituted Pyridines

安全和危害

Safety data sheets indicate that 1,2,4-Triazine is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . Therefore, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

1,2,4-Triazine is still very popular among scientists designing new structures with biological activity . It is still a valuable substrate for many studies, including the design of new molecules with targeted biological activity . The prospects of synthesis of triazine rings are also being discussed .

属性

IUPAC Name |

1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3/c1-2-5-6-3-4-1/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYADHXFMURLYQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183190 | |

| Record name | 1,2,4-Triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Triazine | |

CAS RN |

290-38-0 | |

| Record name | 1,2,4-Triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000290380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

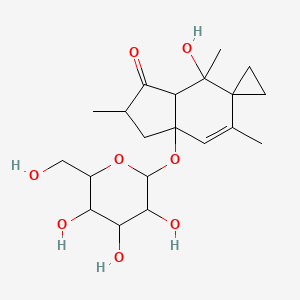

![18-[4-[4-(4,5-Dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-prop-1-enyloxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one](/img/structure/B1199396.png)